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Compound of Interest

Compound Name: MES hydrate

Cat. No.: B104723 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals encountering issues

with 2-(N-morpholino)ethanesulfonic acid (MES) buffer in protein dynamics studies.

Frequently Asked Questions (FAQs)
Q1: What is MES buffer and why is it commonly used in protein studies?

A1: MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic biological buffer, one of the

"Good's buffers," with a pKa of approximately 6.15 at 25°C.[1] It is effective for maintaining a

stable pH in the range of 5.5 to 6.7.[1][2] Its popularity in protein studies stems from its minimal

absorbance in the ultraviolet (UV) range, resistance to oxidation and reduction, and general

lack of reactivity with most metal ions, which is crucial for many biological assays.[1][2] MES is

frequently used in protein purification, enzyme assays, cell culture, electrophoresis, and protein

crystallography.[1][2][3][4]

Q2: Can MES buffer interfere with protein dynamics studies?

A2: Yes, despite its widespread use and reputation as a non-interfering buffer, studies have

shown that MES can directly, albeit weakly, interact with proteins and significantly affect their

dynamics.[5] This interference is not limited to a specific protein or technique and has been

observed to be a more general issue in protein dynamics research.[5]

Q3: How does MES buffer interact with proteins?
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A3: MES, being a zwitterionic molecule, can engage in several types of interactions with

protein residues. These include:

Electrostatic interactions: The sulfonic acid group can interact with positively charged

residues (e.g., lysine, arginine), and the morpholino ring's nitrogen can interact with

negatively charged residues (e.g., glutamate, aspartate).[5]

Hydrogen bonds: The polar groups of MES can form hydrogen bonds with the protein

backbone or side chains.[5]

Hydrophobic interactions: The morpholino ring of MES can also participate in hydrophobic

interactions.[5]

These interactions are typically weak, with binding not reaching saturation even at high MES

concentrations.[5]

Q4: Which experimental techniques are susceptible to MES buffer interference?

A4: Several biophysical techniques used to study protein dynamics and interactions can be

affected by MES buffer. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: MES can cause chemical shift

perturbations in protein spectra, indicating direct interaction.[5][6] More significantly, it can

alter protein dynamics on the microsecond to millisecond timescale, which is often relevant

for protein function.[5]

Surface Plasmon Resonance (SPR): In SPR experiments, MES buffer, particularly at acidic

pH, can contribute to non-specific binding of analytes to the sensor chip surface, leading to

false-positive signals.[7]

Isothermal Titration Calorimetry (ITC): Buffer-protein interactions can contribute to the overall

heat of reaction, complicating the analysis of binding thermodynamics and kinetics.[8]

Protein Crystallography: Although widely used, MES can sometimes be incorrectly modeled

as a functional ligand in crystal structures, leading to misinterpretation of biological function.

[9]
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Troubleshooting Guides
Issue 1: Unexpected Chemical Shift Perturbations in
NMR Spectra
Symptoms:

Gradual changes in the chemical shifts of specific residues in 1H-15N HSQC spectra as

MES concentration increases.[5]

Residues showing significant chemical shift changes are not located in the known active or

binding sites.[5]

Possible Cause: Direct, weak interaction between MES molecules and the protein surface is

altering the local chemical environment of certain residues.[5]

Troubleshooting Steps:

Verify MES Interaction: Perform a titration experiment by acquiring a series of HSQC spectra

at increasing MES concentrations (e.g., 0 to 50 mM) while keeping the protein concentration

constant.[5] Plot the chemical shift perturbations as a function of MES concentration to

confirm a dose-dependent effect.

Buffer Exchange: Dialyze or use a desalting column to exchange the protein into a different

buffer system with a similar pKa but a different chemical structure (see Table 2 for

alternatives).

Use a Minimal Buffer Concentration: If MES is essential for the experiment, determine the

lowest concentration that still provides adequate buffering capacity to minimize interaction

effects.

Issue 2: Altered Protein Dynamics Observed by NMR
Relaxation Experiments
Symptoms:
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Significant changes in relaxation parameters (e.g., R2, τloc) in the presence of MES buffer

compared to a buffer-free or alternative buffer condition.[5]

Discrepancies in measured kinetic parameters of protein motions.[5]

Possible Cause: The binding of MES to the protein is altering its conformational landscape and

dynamics on various timescales.[5]

Troubleshooting Workflow:

Altered Protein Dynamics
Observed in MES Buffer

Perform NMR Relaxation
Experiments (e.g., CPMG)

in MES vs. Alternative Buffer

Compare Relaxation
Dispersion Profiles Significant Difference?

MES is Interfering
with DynamicsYes

Dynamics are Likely
Independent of MES

No

Select a Non-Interfering
Buffer for Further Studies

(see Table 2)

Proceed with
Experiment

Click to download full resolution via product page

Caption: Troubleshooting workflow for altered protein dynamics in MES buffer.

Issue 3: High Non-Specific Binding (NSB) in Surface
Plasmon Resonance (SPR)
Symptoms:

Significant binding of the analyte to the sensor surface in the absence of the immobilized

ligand.

Inconsistent and high baseline readings.

Possible Cause: At a pH below the isoelectric point (pI) of the analyte, the protein carries a net

positive charge and can interact electrostatically with a negatively charged carboxylated sensor

surface, an effect that can be exacerbated by the buffer composition.[7]

Troubleshooting Steps:
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Adjust Buffer pH: If possible, increase the pH of the running buffer to be closer to or above

the pI of the analyte to reduce electrostatic interactions.[7]

Increase Ionic Strength: Add salt (e.g., NaCl) to the running buffer to shield electrostatic

interactions.

Add Blocking Agents: Include bovine serum albumin (BSA) in the running buffer to block non-

specific binding sites on the sensor surface.[7]

Incorporate Surfactants: Add a non-ionic surfactant like Tween 20 to the running buffer to

minimize hydrophobic interactions.[7]

Switch Buffer System: Test alternative buffers such as Phosphate-Buffered Saline (PBS)

which has been shown to reduce NSB in some cases.[7]

Quantitative Data Summary
Table 1: Effect of MES Buffer on NMR Parameters of Human Liver Fatty Acid Binding Protein

(hLFABP)

Parameter MES-free 50 mM MES Average Change

Generalized Order

Parameter (S²)
~0.83 (avg) ~0.85 (avg) ~0.02

Local Correlation Time

(τloc) (ns)
Varies per residue Varies per residue +0.84 ns

Data summarized

from a study on

hLFABP, indicating

that while the overall

structure (S²) is

minimally affected,

local motions (τloc)

are significantly

slowed in the

presence of MES.[5]
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Experimental Protocols
Protocol 1: NMR Titration to Detect MES-Protein
Interaction
Objective: To determine if MES buffer interacts directly with the protein of interest.

Methodology:

Prepare a stock solution of your protein of interest (e.g., 0.5 mM) in a buffer-free solution or a

minimal amount of a non-interfering buffer at the desired pH.

Prepare a high-concentration stock solution of MES buffer (e.g., 1 M) at the same pH.

Acquire a baseline 1H-15N HSQC spectrum of the protein sample.

Add small aliquots of the MES stock solution to the protein sample to achieve final MES

concentrations of 5, 10, 20, 30, 40, and 50 mM.

Acquire an HSQC spectrum at each MES concentration.

Overlay the spectra and analyze the chemical shift perturbations (CSPs) for each residue

using the following formula: CSP = sqrt[ (ΔδH)^2 + (α * ΔδN)^2 ] where ΔδH and ΔδN are the

changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor

(typically ~0.2).

Plot the CSPs versus MES concentration to identify residues interacting with the buffer.[5]

Alternative Buffers
Table 2: Common Alternatives to MES Buffer for Protein Studies
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Buffer pKa at 25°C Useful pH Range Notes

PIPES 6.76 6.1 - 7.5

Structurally similar to

MES; may also

interact with proteins.

MOPS 7.09 6.5 - 7.9

Can interact with the

polypeptide backbone

of some proteins.[10]

HEPES 7.48 6.8 - 8.2

Generally considered

a good, non-

coordinating buffer.

[11]

Phosphate 7.20 6.2 - 8.2

Can inhibit some

enzymes and has a

tendency to

precipitate with

divalent cations.

Bis-Tris 6.46 5.8 - 7.2

Has been shown to

also interact with

proteins and affect

dynamics.[5][10]

Signaling Pathway and Workflow Diagrams
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Caption: Logical relationship of MES buffer interference with protein dynamics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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